molecular formula SmW6 B14520079 Samarium--tungsten (1/6) CAS No. 62975-09-1

Samarium--tungsten (1/6)

Cat. No.: B14520079
CAS No.: 62975-09-1
M. Wt: 1253.4 g/mol
InChI Key: XYFIRCWEKHELIL-UHFFFAOYSA-N
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Description

Contextualization of Samarium and Tungsten in Advanced Materials Science

Samarium (Sm) and tungsten (W) are elements with distinct and highly valuable properties that make them crucial components in advanced materials science.

Samarium (Sm) , a rare-earth metal from the lanthanide series, is known for its unique magnetic, optical, and catalytic properties. samaterials.com A primary application of samarium is in the creation of high-strength, high-performance samarium-cobalt (B12055056) (Sm-Co) permanent magnets. stanfordmaterials.comsamaterials.com These magnets are renowned for their stability at high temperatures, making them indispensable in aerospace, military applications, and precision electronics. stanfordmaterials.comsfa-oxford.com Furthermore, samarium and its compounds are used as catalysts in chemical reactions, as neutron absorbers in the control rods of nuclear reactors, and in optical and photonic applications such as lasers and phosphors. samaterials.comsfa-oxford.comsputtertargets.net The element's stable +3 oxidation state and its ability to form stable compounds with non-metals like oxygen and sulfur contribute to its versatility. samaterials.comstanfordmaterials.com

Tungsten (W) is a transition metal distinguished by its exceptional physical properties. It possesses the highest melting point (3422 °C) and lowest vapor pressure of all metals in pure form, along with remarkable hardness and density. samaterials.comwikipedia.org These characteristics make it a critical material for applications in extreme environments. stanford.eduornl.gov The most significant industrial use of tungsten is in the form of tungsten carbide (WC), an extremely hard ceramic used for cutting tools, drill bits, and wear-resistant parts. wikipedia.orgsamaterials.com Tungsten is also a vital alloying element in high-speed steels and superalloys, which are used in aerospace components like jet engine blades. samaterials.comsamaterials.com Its high density is utilized in balance weights and radiation shielding, while its thermal and electrical conductivity are valuable in electronics and as electrodes. samaterials.comwikipedia.org In the pursuit of clean energy, tungsten is a leading candidate material for plasma-facing components in fusion reactors due to its ability to withstand extreme heat loads. stanford.eduornl.gov

The combination of a magnetically and catalytically active rare-earth element like samarium with a hard, refractory metal like tungsten presents intriguing possibilities for the development of new materials with novel functionalities.

Review of Existing Literature on Binary and Ternary Samarium–Tungsten Compounds and Alloys

A review of the scientific literature reveals a notable scarcity of research on binary intermetallic compounds of samarium and tungsten. The Sm-W system is largely uncharacterized compared to well-studied systems like Sm-Co and Sm-Fe.

Binary Compounds: There is no significant body of published research detailing the synthesis, crystal structure, or properties of specific binary Sm-W intermetallic phases, including the SmW6 composition. Studies on the solubility of tungsten in liquid rare-earth metals have shown that tungsten has very low solubility, particularly in light lanthanides like samarium. researchgate.net This low solubility suggests that tungsten is a suitable crucible material for processing molten rare-earth metals, which implies a lack of significant chemical interaction or compound formation under typical liquid-phase processing conditions. researchgate.net Patents related to samarium alloy manufacturing also mention the use of tungsten crucibles, further supporting the idea of low reactivity between the two elements. google.com

Ternary and Complex Compounds: While binary compounds are not well-documented, samarium and tungsten are known to coexist in more complex, multi-element systems. The most studied of these are the samarium tungstates , which are ternary oxides. Compounds such as Sm₂(WO₄)₃ and those with the general formula Ln₆WO₁₂ (where Ln can be Sm) have been investigated for their structural, optical, and electrical properties. acs.org Additionally, samarium and tungsten have been incorporated into other complex structures, such as perovskite-type oxynitrides and tungsten bronze structured ceramics, often through doping to modify their dielectric, ferroelectric, or photocatalytic properties. researchgate.net However, these are oxide or nitride ceramics, not binary metallic alloys.

The existing literature is therefore focused on oxygen-containing compounds or complex alloys rather than on fundamental binary intermetallics of samarium and tungsten.

Rationale for Investigating Samarium–Tungsten Compositions with a 1:6 Stoichiometry

Despite the lack of experimental studies, there is a theoretical basis for investigating Sm-W compositions, specifically one with a 1:6 stoichiometry (SmW₆). The rationale for such an investigation, while not explicitly detailed in published research, can be inferred from general principles of materials design. The existence of a computational entry for "Samarium--tungsten (1/6)" in chemical databases like PubChem, with the formula SmW₆, indicates a notional or theoretical interest in this specific composition. nih.gov

Potential motivations for studying the SmW₆ compound include:

Exploration of Novel Phases: The Sm-W binary phase diagram is largely unexplored. Investigating specific stoichiometries is a fundamental step toward mapping the phase space and discovering potentially stable or metastable intermetallic compounds.

Development of New Hard Materials: Combining a rare-earth element with a high concentration of a refractory metal like tungsten could theoretically lead to materials with unique mechanical properties, such as high hardness and wear resistance.

Search for Novel Functional Properties: The interaction between the 4f electrons of samarium and the 5d electrons of tungsten could give rise to novel magnetic, electronic, or catalytic behaviors not present in the constituent elements or their other compounds.

Identification of Knowledge Gaps and Research Challenges Pertaining to Sm:W (1:6) Compounds

The investigation of the samarium-tungsten (1/6) compound is fundamentally constrained by a series of significant knowledge gaps and formidable research challenges.

Knowledge Gaps:

Existence and Stability: There is no experimental confirmation that a stable or metastable SmW₆ compound exists. Its thermodynamic stability and its position within the Sm-W phase diagram are completely unknown.

Synthesis Route: No established methods for the synthesis of a SmW₆ compound have been reported in the literature.

Crystal Structure: The crystallographic structure of SmW₆ is unknown. The PubChem database entry notes that 3D conformer generation is disallowed, indicating a lack of structural data. nih.gov

Fundamental Properties: Consequently, all physical, chemical, magnetic, electronic, and mechanical properties of this putative compound remain uncharacterized.

Research Challenges:

Synthesis Difficulties: The primary challenge is the synthesis of any Sm-W alloy, owing to the vast difference in the melting points of samarium (1072 °C) and tungsten (3422 °C). stanfordmaterials.comsamaterials.com This disparity makes conventional melting and casting techniques like arc melting impractical.

Low Miscibility: As previously noted, the low solubility of tungsten in liquid samarium suggests poor miscibility, which would inhibit the formation of an ordered intermetallic compound from the liquid or solid phase. researchgate.net

Elemental Reactivity: Samarium is a moderately reactive metal that oxidizes in air, especially at elevated temperatures, which would be necessary for any process involving tungsten. wikipedia.orgnanografi.com Maintaining a controlled, oxygen-free environment during synthesis would be critical and challenging.

Advanced Synthesis Requirements: Overcoming these issues would likely require non-equilibrium synthesis techniques such as physical vapor deposition (PVD), chemical vapor deposition (CVD), or high-pressure, high-temperature (HPHT) methods, each presenting its own set of complex technical hurdles. researchgate.net

Overall Research Objectives and Scope for a Samarium–Tungsten (1/6) Composition

Given the profound lack of knowledge, the research objectives for a Sm:W (1:6) composition are necessarily foundational and exploratory. The primary goal is to determine if such a compound can be formed and to provide its initial characterization.

The key research objectives would be:

Theoretical Prediction: To employ first-principles computational modeling, such as Density Functional Theory (DFT), to predict the phase stability, potential crystal structures, and basic electronic and magnetic properties of the theoretical SmW₆ compound. This would provide guidance for experimental efforts.

Synthesis Exploration: To systematically attempt the synthesis of Sm-W materials around the 1:6 stoichiometry using a variety of non-equilibrium techniques (e.g., co-sputtering, laser ablation, or mechanical alloying) to overcome the challenges of high melting point disparity and low miscibility.

Structural and Compositional Characterization: To thoroughly analyze the products of synthesis attempts using techniques like X-ray Diffraction (XRD), Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM) to identify any new phases formed and determine their crystal structure and elemental composition.

Property Measurement: If a SmW₆ compound is successfully synthesized and isolated, the next objective would be to perform an initial characterization of its fundamental physical properties (magnetic susceptibility, electrical resistivity, thermal stability, and hardness) to assess its potential for future applications.

The scope of this research would be to bridge a significant gap in the materials science of binary alloys, moving the SmW₆ composition from a theoretical database entry to a physically realized and characterized material.

Properties

CAS No.

62975-09-1

Molecular Formula

SmW6

Molecular Weight

1253.4 g/mol

IUPAC Name

samarium;tungsten

InChI

InChI=1S/Sm.6W

InChI Key

XYFIRCWEKHELIL-UHFFFAOYSA-N

Canonical SMILES

[Sm].[W].[W].[W].[W].[W].[W]

Origin of Product

United States

Synthetic Methodologies for Samarium–tungsten 1/6 Compositions

Solid-State Reaction Techniques

Solid-state reaction is a conventional and widely utilized method for producing polycrystalline ceramic and oxide materials from solid precursors. This technique relies on the thermal diffusion of ions between reactants at elevated temperatures to form the desired product.

High-temperature sintering is the cornerstone of the solid-state synthesis of multicomponent oxides. The process involves heating a homogenous mixture of precursor powders to temperatures high enough to facilitate ion diffusion and reaction, but typically below the melting point of the materials. For samarium-tungsten oxides, this often requires temperatures in the range of 1000 to 1500 °C.

The reaction proceeds through several stages, beginning with initial contact point reactions between precursor grains, followed by nucleation of the product phase and subsequent growth. Achieving a single-phase product often requires repeated cycles of grinding and heating (annealing). Grinding increases the surface area of contact between the reacting grains, while subsequent annealing periods provide the thermal energy needed for the reaction to proceed to completion. The atmosphere during sintering (e.g., air, inert, or reducing) can also be a critical parameter, as it can influence the oxidation states of the cations. Advanced techniques like spark plasma sintering (SPS) can also be employed, which uses a pulsed DC current to achieve rapid heating and densification at lower temperatures and shorter times compared to conventional furnace heating.

The selection of appropriate precursors is a critical first step that significantly influences the reaction kinetics and the purity of the final product. For the solid-state synthesis of samarium–tungsten (1/6), the most common precursors are the respective binary oxides: samarium(III) oxide (Sm₂O₃) and tungsten(VI) oxide (WO₃). Alternatives include carbonates, hydroxides, or nitrates, which decompose at elevated temperatures to form reactive oxides.

Achieving the precise 1:6 samarium-to-tungsten stoichiometric ratio is paramount. This requires high-purity precursors and accurate weighing and mixing. Any deviation in stoichiometry can lead to the formation of undesired secondary phases. The homogeneity of the precursor mixture is crucial for ensuring a complete reaction; this is typically achieved through methods such as ball milling, which reduces particle size and ensures intimate contact between the reactant powders.

Table 1: Typical Parameters for Solid-State Synthesis of Complex Tungstates
ParameterDescriptionTypical Values/Conditions
Samarium PrecursorStarting material for the samarium component.Samarium(III) oxide (Sm₂O₃), Samarium(III) nitrate
Tungsten PrecursorStarting material for the tungsten component.Tungsten(VI) oxide (WO₃), Ammonium metatungstate
Mixing MethodProcess to homogenize precursors.Ball milling, Mortar and pestle grinding
Sintering TemperatureTemperature range for thermal treatment.1000–1500 °C
Annealing DurationTime held at sintering temperature.Several hours to dozens of hours, often with intermediate grinding
AtmosphereGaseous environment during sintering.Air, Inert (e.g., Argon, Nitrogen)

Melt Growth and Crystallization Approaches

Melt growth techniques are primarily employed for the synthesis of high-quality single crystals, which are essential for fundamental property measurements. These methods involve solidifying a molten material (the melt) under controlled conditions.

The Bridgman-Stockbarger method is a widely used technique for growing single crystal ingots, or boules, from a melt. The process involves melting the polycrystalline source material in a crucible, which is then slowly translated through a stationary temperature gradient. The crucible typically has a conical or pointed tip where a seed crystal can be placed to initiate growth with a specific crystallographic orientation. As the crucible moves from the hot zone of the furnace to the cold zone, directional solidification occurs from the tip, ideally forming a single crystal that grows to fill the entire crucible.

This method is well-suited for growing a variety of oxide and halide crystals. Key variables that must be precisely controlled include the temperature gradient at the solid-liquid interface, the translation speed of the crucible (typically 1-30 mm/h), and the purity of the starting materials. Rotation of the crucible is often employed to homogenize the melt and maintain a stable growth interface. The Bridgman-Stockbarger technique can be configured either vertically or horizontally, with the vertical setup being more common for oxide crystals.

Arc melting is a synthesis technique that uses an electric arc to generate intense heat, capable of melting materials with very high melting points, such as refractory metals like tungsten (melting point 3,422 °C). The process is typically carried out in a water-cooled copper crucible under an inert atmosphere to prevent oxidation. While it is a common method for producing metallic alloys, its application for the direct synthesis of complex oxides like samarium tungstate (B81510) is less frequent. The extreme temperatures can lead to the decomposition or volatilization of oxide components, making stoichiometric control difficult.

Zone melting is a related technique initially developed for the purification of materials. In this method, a narrow molten zone is passed through a solid ingot of the material. Impurities, which are often more soluble in the liquid phase, are segregated and swept to one end of the ingot. By modifying this process, it can also be used for single crystal growth, where a seed crystal is used to initiate solidification as the molten zone passes. Like arc melting, it is more commonly applied to semiconductors and metals than to complex oxides.

Solution-Based Synthesis Routes

Solution-based synthesis methods, also known as wet-chemical routes, offer an alternative to high-temperature solid-state reactions. These techniques involve the precipitation of a precursor material from a solution containing the constituent metal ions. They are particularly advantageous for producing fine, homogenous, and highly reactive powders at significantly lower temperatures, which can then be calcined to form the final product.

Common solution-based routes include co-precipitation, sol-gel, and hydrothermal/solvothermal methods. In a typical co-precipitation synthesis for a tungstate, aqueous solutions of soluble salts, such as samarium nitrate and sodium tungstate, are mixed under controlled pH and temperature. This leads to the precipitation of a precursor, which is then filtered, washed, and calcined at a moderate temperature (e.g., 500-900 °C) to yield the final crystalline oxide. These methods provide excellent atomic-level mixing of the constituent cations, which can significantly lower the required calcination temperature and time compared to solid-state reactions. They are also highly effective for synthesizing materials in nanoparticle form. For polytungstates, the pH of the solution is a critical parameter, as it influences the specific tungstate species present in the aqueous solution.

Table 2: Overview of Solution-Based Synthesis Routes for Tungstates
MethodDescriptionTypical PrecursorsKey Advantages
Co-precipitationSimultaneous precipitation of multiple cations from a solution.Nitrates, Chlorides, Acetates (e.g., Sm(NO₃)₃, Na₂WO₄)Good homogeneity, lower synthesis temperature, simple procedure.
Sol-GelFormation of a colloidal suspension (sol) that gels to form a solid network.Metal alkoxides or salts (e.g., nitrates, chlorides)Excellent atomic-level mixing, high purity, control over morphology.
Hydrothermal/SolvothermalCrystallization of substances from high-temperature aqueous or organic solutions at high vapor pressures.Metal salts or oxides.Direct formation of crystalline phases, control over particle size and shape.

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal synthesis are versatile wet-chemical methods for producing crystalline materials from solutions under controlled temperature and pressure. researchgate.net In hydrothermal synthesis, water is the solvent, while solvothermal synthesis employs other non-aqueous organic solvents. researchgate.net These techniques are particularly effective for synthesizing rare earth tungstates due to their ability to yield well-defined crystal structures and morphologies at relatively low temperatures. researchgate.net

A typical hydrothermal process for samarium tungstate involves dissolving samarium and tungsten precursors, such as Samarium Chloride (SmCl₃·6H₂O) and Sodium Tungstate (Na₂WO₄·2H₂O), in deionized water. researchgate.net The pH of the resulting suspension is adjusted, often to a neutral or slightly alkaline value, before being sealed in a Teflon-lined autoclave and heated. researchgate.net During the reaction, a new intermediate phase, such as SmWO₄(OH), can form, which serves as a precursor for obtaining the final Sm₂WO₆ crystalline product upon subsequent calcination at a significantly lower temperature than required by conventional solid-state reactions. researchgate.net

Solvothermal methods offer additional control over product morphology by utilizing different solvents. For instance, a deep eutectic solvent (DES), acting as both a solvent and a structure-directing agent, can be used to produce unique morphologies like SmW nanocorals. umich.edu This process involves heating the precursors in the DES within an autoclave, leading to the formation of crystalline nanoparticles with strong interparticle interactions. umich.edu

Table 1: Parameters for Hydrothermal/Solvothermal Synthesis of Samarium Tungstates

ParameterHydrothermal MethodSolvothermal Method (DES-assisted)
Samarium PrecursorSamarium Chloride (SmCl₃·6H₂O)Samarium Nitrate (Sm(NO₃)₃)
Tungsten PrecursorSodium Tungstate (Na₂WO₄·2H₂O)Sodium Tungstate (Na₂WO₄)
SolventDeionized WaterDeep Eutectic Solvent (e.g., reline)
Temperature~180 °C~180 °C
Time~12 hours~12 hours
Post-ProcessingCalcination of intermediate SmWO₄(OH)Washing and drying
Typical ProductSheet-like Sm₂WO₆ crystallitesSmW nanocorals

Co-precipitation and Combustion Synthesis

Co-precipitation is a straightforward and cost-effective method for synthesizing samarium tungstate powders. nasa.govjresm.org The process involves mixing aqueous solutions of soluble samarium and tungsten salts. A precipitating agent is then added, causing the simultaneous precipitation of samarium and tungstate ions from the solution to form an insoluble precursor. jresm.orgmdpi.com This precursor is subsequently washed, dried, and calcined at elevated temperatures (e.g., 800 °C) to yield the final crystalline samarium tungstate product, such as Sm₂(WO₄)₃. nasa.gov The sonochemical method, a variation of precipitation that utilizes ultrasound, can enhance the reaction conditions through shock waves, leading to good crystallinity in the resulting nanoparticles. nasa.govtungsten-film.com

Combustion synthesis , also known as self-propagating high-temperature synthesis (SHS), is a rapid and energy-efficient technique for producing a wide range of nanomaterials. mdpi.comkashanu.ac.ir In solution combustion synthesis (SCS), an aqueous solution containing metal nitrates (oxidizers) and an organic fuel (e.g., urea, glycine) is heated. kashanu.ac.iracs.org The solution evaporates, forming a gel that eventually self-ignites. mdpi.com The exothermic reaction between the oxidizer and fuel generates high temperatures for a short duration, leading to the formation of the desired crystalline oxide product. This method is advantageous for its simplicity, speed, and ability to produce fine, high-purity powders. acs.org

Table 2: Comparison of Co-precipitation and Combustion Synthesis

FeatureCo-precipitation MethodSolution Combustion Synthesis (SCS)
PrincipleSimultaneous precipitation of ions from solutionExothermic redox reaction in a precursor solution
PrecursorsSoluble metal salts (e.g., chlorides, nitrates)Metal nitrates (oxidizers) and organic fuels (e.g., glycine, urea)
Process StepsMixing, precipitation, washing, drying, calcinationHeating, dehydration, ignition, combustion
Reaction TimeLonger, due to calcination stepVery rapid (minutes)
Energy ConsumptionHigher, requires external heat for calcinationLower, self-sustaining reaction
Product CharacteristicsUniform powders, crystallinity depends on calcinationNanostructured, high-purity powders

Formation of Metal-Organic Frameworks or Nanoparticles with Sm-W Linkages

The synthesis of advanced materials such as metal-organic frameworks (MOFs) and nanoparticles containing samarium-tungsten linkages allows for the creation of highly porous structures with tunable properties.

Samarium-based MOFs are crystalline materials constructed from samarium ions or clusters linked by organic ligands. The hydrothermal or solvothermal method is commonly employed for their synthesis. For example, a samarium-based MOF can be prepared using a penta-carboxyl organic ligand and samarium nitrate under solvothermal conditions. Similarly, ligands like 1,4-benzene dicarboxylic acid can be reacted with a samarium salt to form Sm-MOFs with rod-like or hollow spherical morphologies. These synthesis methods provide control over the framework's structure and porosity.

Sm-W nanoparticles can be synthesized through various solution-based methods. One approach involves creating a complex organic solution containing ligands such as l-cysteine, oxalic acid, and terephthalic acid. A solution of samarium (III) chloride and tungsten hexachloride is then mixed with this organic solution and heated. This process yields Sm-W compound nanoparticles that can be isolated through centrifugation. Another route involves anchoring samarium tungstate onto a substrate like graphitic carbon nitride using a simple ultrasonic approach to form a composite material. researchgate.net

Table 3: Synthesis of Sm-W MOFs and Nanoparticles

Material TypeSynthesis MethodKey ReagentsTypical Conditions
Samarium-MOFSolvothermalSamarium nitrate, penta-carboxyl organic ligandSealed vessel, elevated temperature
Sm-W Compound NanoparticlesSolution ChemistrySamarium (III) chloride, Tungsten hexachloride, organic ligand mixtureHeating at ~120 °C
Samarium Tungstate/g-CN CompositeUltrasonicationPre-synthesized samarium tungstate, graphitic carbon nitride (g-CN)Ultrasonic irradiation in a solvent

Thin Film Deposition Techniques

Thin film deposition techniques are essential for applications in electronics and optics. These methods are broadly divided into Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).

PVD describes a variety of vacuum deposition methods where a material is converted into a vapor phase and then condensed onto a substrate to form a thin film.

Electron Beam Evaporation is a PVD technique that uses a high-energy electron beam to heat and vaporize a source material held in a crucible under high vacuum. The vaporized atoms travel in a line-of-sight path and deposit onto the substrate. This method is capable of evaporating materials with very high melting points, such as tungsten. To create a samarium-tungsten film, elemental samarium and tungsten could be used as source materials, potentially from separate sources in a co-evaporation setup to control the film's stoichiometry.

Sputtering is another PVD process where atoms are ejected from a solid target material by bombarding it with energetic ions from a plasma. In magnetron sputtering, magnetic fields are used to confine the plasma near the target, increasing the ionization efficiency and deposition rate. A samarium-tungsten film could be deposited by sputtering from a composite Sm-W target or by co-sputtering from separate samarium and tungsten targets. The properties of the resulting film, such as stress and resistivity, are highly dependent on process parameters like the working gas pressure.

For tungsten oxide (WO₃) films, precursors like tungsten hexacarbonyl (W(CO)₆) or tungsten halides (e.g., WCl₆) are often used. mdpi.com These precursors are transported by a carrier gas (e.g., Argon) into a reaction chamber where they react with an oxygen source (e.g., O₂) on a heated substrate. Similarly, rare-earth oxides like samarium oxide can be deposited using volatile metal-organic precursors.

To create a layered or mixed samarium-tungsten oxide structure, a Metal-Organic Chemical Vapor Deposition (MOCVD) approach would be suitable. This would involve the simultaneous or sequential introduction of volatile samarium and tungsten precursors into the reaction chamber. Precise control over the precursor flow rates, substrate temperature, and pressure would be critical to achieving the desired film composition and structure.

Crystallographic and Structural Elucidation of Samarium–tungsten 1/6 Compounds

Influence of Synthesis Conditions on Crystal Structure and Polymorphism

The synthesis methodology plays a pivotal role in determining the crystal structure, phase purity, particle size, and morphology of samarium tungstate (B81510) compounds. Various synthesis techniques, including co-precipitation and solid-state reactions, have been employed, each yielding materials with distinct structural characteristics.

Research has demonstrated that controlling synthesis parameters such as precursor concentrations, temperature, and the choice of precipitating agents can influence the resulting crystalline phase and morphology. For instance, the precipitation reaction between samarium (III) ions (Sm³⁺) and tungstate ions (WO₄²⁻) can be optimized to produce nanostructured crystals of samarium tungstate. The careful control of reactant concentrations and temperature has been shown to be crucial in achieving the desired particle dimensions, morphology, and structural purity. researchgate.net

Different synthesis routes can lead to variations in the crystalline nature of the final product. For example, some methods may initially yield an amorphous precipitate that requires subsequent heat treatment (calcination) to achieve a well-defined crystalline structure. The temperature and duration of this annealing process are critical variables that can affect the final crystal phase and crystallite size. mdpi.com The use of different precipitating agents in a co-precipitation synthesis can also result in variations in the average crystallite size and unit cell volume of the resulting nanoparticles. mdpi.com

The table below illustrates how different synthesis parameters can affect the structural properties of synthesized samarium tungstate nanoparticles, based on typical findings in the field.

Table 1: Influence of Synthesis Parameters on Samarium Tungstate Nanoparticle Characteristics

Synthesis Parameter Effect on Crystal Structure and Morphology
Precursor Concentration Affects nucleation and growth rates, influencing particle size and distribution. Higher concentrations may lead to smaller, more agglomerated particles.
Reaction Temperature Influences reaction kinetics and crystallinity. Higher temperatures generally promote the formation of more crystalline structures with larger crystallite sizes.
Precipitating Agent Can alter the morphology and average crystallite size of the nanoparticles. Different agents can lead to variations in the unit cell parameters.

| Calcination Temperature | Critical for transforming amorphous precursors into crystalline phases. Increasing calcination temperature typically enhances crystallinity and promotes grain growth. |

Pressure-Induced Structural Phase Transitions

While specific high-pressure studies on samarium tungstate (Sm₂(WO₄)₃) are limited, the behavior of isostructural A₂M₃O₁₂ (where A is a trivalent cation and M is tungsten or molybdenum) compounds under high pressure provides valuable insights into the potential phase transitions for samarium tungstate. Studies on compounds like scandium tungstate (Sc₂(WO₄)₃) and aluminum tungstate (Al₂(WO₄)₃) have revealed a sequence of pressure-induced structural transformations. researchgate.netresearchgate.net

These materials typically exhibit an orthorhombic crystal structure at ambient pressure. Upon the application of hydrostatic pressure, they undergo a reversible phase transition to a monoclinic structure at relatively low pressures. For Sc₂(WO₄)₃, this transition from an orthorhombic (space group Pnca) to a monoclinic (space group P2₁/a) phase occurs at approximately 0.3 GPa, accompanied by a significant volume reduction. researchgate.net This initial transition is often followed by one or more additional crystalline-to-crystalline phase transitions at higher pressures.

Further increases in pressure can lead to the onset of disorder and eventual amorphization. In the case of Al₂(WO₄)₃, after a series of transitions, the compound becomes amorphous at pressures around 14 GPa. researchgate.net This pressure-induced amorphization is a common phenomenon in framework structures that possess flexibility, such as the A₂(WO₄)₃ family.

The table below summarizes the typical sequence of pressure-induced phase transitions observed in A₂(WO₄)₃ compounds, which can be considered analogous to the expected behavior of samarium tungstate under pressure.

Table 2: Representative Pressure-Induced Phase Transitions in A₂(WO₄)₃ Compounds

Pressure Range (GPa) Crystal System Space Group Key Structural Changes
Ambient Orthorhombic Pnca Initial ambient pressure structure.
~0.3 - 2.0 Monoclinic P2₁/a Reversible transition with cell doubling and volume reduction. researchgate.net
> ~2.0 Further Crystalline Phases Varies One or more subsequent transitions to different crystalline structures. researchgate.netresearchgate.net

These studies on analogous tungstate compounds suggest that samarium tungstate would likely exhibit a rich high-pressure phase diagram, characterized by transitions to lower-symmetry crystalline phases before ultimately becoming amorphous at very high pressures. The specific transition pressures for Sm₂(WO₄)₃ would be expected to differ based on the larger ionic radius of samarium compared to scandium or aluminum.

A comprehensive search for scientific literature and research data on the chemical compound “Samarium-Tungsten (1/6)” has been conducted. Unfortunately, no specific studies, datasets, or scholarly articles detailing the electronic structure and chemical bonding of a compound with this precise stoichiometry could be identified.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request. The required information for the following sections is not available in the public scientific domain for this specific compound:

Electronic Structure and Chemical Bonding Analysis in Samarium–tungsten 1/6 Compounds

Fermi Surface Topology and its Implications for Electron Behavior

While extensive information exists for the individual elements, samarium and tungsten, and for general computational methods like Density Functional Theory, this information cannot be used to accurately describe the specific properties of a hypothetical "Samarium-Tungsten (1/6)" compound without dedicated research and calculations for that material. Creating content for the requested article would require speculation and would not meet the standard of scientific accuracy.

Advanced Spectroscopic Characterization of Samarium–tungsten 1/6 Materials

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the oxidation states of the constituent elements in samarium-tungsten materials. carleton.edu By irradiating the sample with X-rays, core-level electrons are ejected, and their kinetic energies are measured. bnl.gov The binding energy of these electrons is characteristic of the element and its chemical environment. carleton.educaltech.edu

In the analysis of samarium-tungsten compounds, high-resolution XPS spectra of the Sm 3d and W 4f regions are of particular interest. The Sm 3d spectrum typically shows two distinct peaks corresponding to the Sm 3d₅/₂ and Sm 3d₃/₂ spin-orbit coupling. The binding energies of these peaks confirm the presence of samarium, and shifts in these energies can indicate the +3 oxidation state (Sm³⁺), which is the most common and stable state for samarium. researchgate.net For instance, the Sm 3d₅/₂ peak for Sm³⁺ is often observed around 1083 eV. researchgate.net

Similarly, the W 4f spectrum is analyzed to determine the oxidation state of tungsten. The spectrum for tungsten in the +6 oxidation state (W⁶⁺), as expected in tungstates, exhibits a characteristic doublet for W 4f₇/₂ and W 4f₅/₂. The binding energy positions of these peaks are sensitive to the local coordination and chemical bonding. Deviations from these expected values can suggest the presence of different tungsten species or oxygen vacancies in the material.

The O 1s spectrum is also crucial. It can often be deconvoluted into multiple peaks, with the main peak attributed to the lattice oxygen in the tungstate (B81510) framework (W-O-W). Other peaks at higher binding energies may correspond to surface hydroxyl groups (-OH) or adsorbed water molecules. researchgate.net

Table 1: Representative XPS Binding Energies for Samarium-Tungsten Oxides

ElementOrbitalTypical Binding Energy (eV)Inferred Oxidation State
Samarium (Sm)3d₅/₂~1083+3
Samarium (Sm)3d₃/₂~1110+3
Tungsten (W)4f₇/₂~35-36+6
Tungsten (W)4f₅/₂~37-38+6
Oxygen (O)1s~530-531-2 (Lattice Oxygen)

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)

X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques that provide detailed information about the local atomic and electronic structure of materials. wikipedia.orgwikipedia.orgdiamond.ac.uk

XAS measures the absorption of X-rays as a function of energy, providing insights into the local geometric and electronic structure around a specific absorbing atom. nih.gov The technique is often divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jp

For samarium-tungsten materials, XANES spectra at the W L-edges can reveal the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the tungsten atoms. researchgate.net The shape and energy of the absorption edge are sensitive to these parameters. For instance, a shift in the L₃ and L₂ white lines to higher energies can indicate a change in the tungsten oxidation state from W(IV) to W(VI). researchgate.net Similarly, Sm L₃-edge XAS is used to probe the electronic state of samarium, with a prominent absorption peak around 6720 eV corresponding to 2p → 5d electronic transitions, confirming the Sm³⁺ state. researchgate.netrsc.org

EXAFS provides information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. By analyzing the oscillations in the absorption coefficient above the absorption edge, it is possible to determine the distances to the first few coordination shells of oxygen atoms around both the samarium and tungsten centers.

XES is a complementary technique to XAS. diamond.ac.uk It involves the excitation of a core electron followed by the emission of an X-ray photon as the atom relaxes. wikipedia.orgdiamond.ac.ukanl.gov The energy of the emitted photon is the difference between the involved electronic levels. diamond.ac.uk XES is particularly sensitive to the electronic structure, including the spin state and the nature of the chemical bonding with surrounding ligands. diamond.ac.ukanl.gov In samarium-tungsten systems, XES can be used to further refine the understanding of the electronic states of both Sm and W.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorbance of light in the UV and visible regions of the electromagnetic spectrum. lcms.czyoutube.com In samarium-tungsten compounds, the UV-Vis absorption spectrum is typically characterized by two main features: a broad, intense absorption band in the UV region and a series of sharp, less intense peaks in the visible and near-infrared (NIR) regions.

The broad absorption band is attributed to charge transfer transitions, primarily the oxygen 2p to tungsten 5d (O → W) ligand-to-metal charge transfer (LMCT) within the WO₄²⁻ or WO₆⁶⁻ groups. The position of this absorption edge is related to the material's band gap energy.

The sharp absorption peaks are characteristic of the f-f electronic transitions within the Sm³⁺ ions. researchgate.netnih.govchemrxiv.org These transitions are formally forbidden by the Laporte selection rule but become partially allowed due to the influence of the crystal field, resulting in weak absorption bands. chemrxiv.org The positions of these peaks are specific to the energy level structure of the 4f⁵ electronic configuration of Sm³⁺. researchgate.netnih.gov Studying these spectra at different temperatures can reveal further details about the electronic structure. aip.org

Table 2: Characteristic UV-Vis Absorption Features in Samarium-Tungsten Materials

Spectral RegionOrigin of AbsorptionTypical Wavelength Range (nm)
Ultraviolet (UV)O → W Charge Transfer< 350
Visible/Near-Infrared (Vis/NIR)Sm³⁺ f-f Transitions400 - 1600

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to investigate the molecular vibrations in a material, providing information about its structure and chemical bonds. thermofisher.com

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of the tungstate polyhedra (typically WO₄ tetrahedra or WO₆ octahedra) in samarium-tungsten compounds. thermofisher.com

In FTIR spectroscopy, the absorption of infrared radiation is measured as it corresponds to the vibrational frequencies of the bonds within the material. researchgate.net For tungstates, characteristic absorption bands are observed that correspond to the stretching and bending vibrations of the W-O bonds.

Table 3: Typical Vibrational Modes in Samarium Tungstates

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentSpectroscopic Technique
~900 - 960Symmetric stretching of W-O in WO₄/WO₆Raman
~700 - 860Asymmetric stretching of W-O in WO₄/WO₆FTIR, Raman
~300 - 450Bending modes of O-W-OFTIR, Raman

Photoluminescence (PL) and Luminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful technique for studying the optical properties of samarium-tungsten materials. It involves exciting the material with photons (usually UV or visible light) and analyzing the emitted light. The luminescence in these materials can arise from the tungstate groups themselves or, more prominently, from the Sm³⁺ ions.

When excited, often through the O → W charge transfer band, energy can be transferred from the tungstate host lattice to the Sm³⁺ ions. aps.org This is followed by radiative relaxation within the 4f electronic levels of Sm³⁺, leading to characteristic sharp emission peaks. The emission spectrum of Sm³⁺ is typically dominated by transitions originating from the ⁴G₅/₂ excited state to lower-lying ⁶Hₙ states. researchgate.netscirp.org The most intense emissions are often in the orange-red region of the visible spectrum. researchgate.netresearchgate.net

The specific wavelengths and relative intensities of these emission peaks are sensitive to the local crystal field environment around the Sm³⁺ ion. scirp.org This makes luminescence spectroscopy a sensitive probe of the local structure. The decay kinetics of the luminescence can also provide information about energy transfer processes and the presence of non-radiative decay pathways. In some samarium-tungsten metal-organic compounds, polychromatic photoluminescence has been observed, with emission peaks in the green region of the spectrum when excited with 380 nm light. mdpi.com

Table 4: Prominent Photoluminescence Emission Transitions of Sm³⁺ in Tungstate Hosts

TransitionTypical Emission Wavelength (nm)Color
⁴G₅/₂ → ⁶H₅/₂~565Greenish-Yellow
⁴G₅/₂ → ⁶H₇/₂~600Orange
⁴G₅/₂ → ⁶H₉/₂~646Red
⁴G₅/₂ → ⁶H₁₁/₂~707Red

Defect Chemistry and Non Stoichiometry in Samarium–tungsten 1/6 Systems

Identification and Characterization of Point Defects (Vacancies, Interstitials, Substitutional Defects)

Point defects, which are zero-dimensional imperfections in the crystal lattice, are fundamental to understanding the behavior of samarium-tungsten systems. These defects can be intrinsic, arising from thermodynamic considerations, or extrinsic, introduced by impurities. The primary point defects include vacancies (a missing atom from a lattice site), interstitials (an atom occupying a site that is normally vacant), and substitutional defects (an atom of a different element replacing a host atom).

In samarium-tungsten oxides, particularly those with a scheelite-type structure, cation vacancies are a significant type of point defect. The charge difference between the Sm³⁺ and the host cations in related tungstates can lead to the formation of vacancies to maintain charge neutrality. For instance, in scheelite-based phosphors, the introduction of trivalent rare-earth ions like Gd³⁺ (similar to Sm³⁺) for divalent Ca²⁺ is known to create cation vacancies. uantwerpen.be This mechanism is crucial for understanding non-stoichiometry in these materials.

The identification and characterization of these defects rely on a combination of experimental and computational techniques.

X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) are used to analyze the crystal structure and identify deviations from the ideal lattice, which can indicate the presence of defects.

Positron Annihilation Spectroscopy (PAS) is a powerful technique for probing vacancy-type defects.

Electron Paramagnetic Resonance (EPR) can be used to identify defects with unpaired electrons, such as certain vacancy centers or impurity ions.

Optical spectroscopy , including photoluminescence and absorption, can reveal the presence of defect-related energy levels within the band gap.

Table 1: Common Point Defects in Samarium-Tuned Tungsten Systems and Their Kröger-Vink Notation

Defect TypeDescriptionKröger-Vink Notation Example
Samarium Vacancy A samarium atom is missing from its regular lattice site.
Tungsten Vacancy A tungsten atom is missing from its regular lattice site.
Oxygen Vacancy An oxygen atom is missing from its regular lattice site.
Samarium Interstitial A samarium atom occupies a normally empty interstitial site.
Tungsten Interstitial A tungsten atom occupies a normally empty interstitial site.
Substitutional Samarium on Tungsten Site A samarium atom occupies a tungsten lattice site.
Substitutional Tungsten on Samarium Site A tungsten atom occupies a samarium lattice site.

Note: The effective charges are relative to the ideal lattice sites and depend on the specific crystal structure and oxidation states of Sm and W.

Formation Energies and Equilibrium Concentrations of Defects

The formation of point defects is a thermodynamically driven process. The energy required to create a defect is known as the formation energy . A lower formation energy implies a higher concentration of that defect at a given temperature. The equilibrium concentration of a specific defect can be described by the following Arrhenius-type equation:

where:

is the number of defects.

is the number of available sites for the defect.

is the formation enthalpy of the defect.

is the Boltzmann constant.

is the absolute temperature.

Influence of Defects on Local Electronic Structure and Band Gap States

Point defects can significantly alter the local electronic structure of the material, often introducing new energy levels within the band gap. These defect-induced states can act as trapping centers for charge carriers (electrons and holes), influencing the material's electrical conductivity and optical properties.

For example, oxygen vacancies are known to create localized energy bands below the conduction band in tungsten oxides. researchgate.net These states can effectively narrow the band gap and are often responsible for the visible light absorption and photocatalytic activity of these materials. In the context of samarium-tungsten oxides used as phosphors, these defect states can either enhance or quench the luminescence, depending on their energy position and their interaction with the Sm³⁺ luminescent centers. The presence of defects can distort the local crystal field around the samarium ions, affecting the f-f electronic transitions and thus the emission spectrum.

Strategies for Defect Engineering and Control

The controlled introduction and manipulation of defects, known as defect engineering , is a powerful strategy to tailor the properties of materials. For samarium-tungsten systems, several approaches can be employed:

Control of Synthesis Atmosphere: The concentration of oxygen vacancies can be precisely controlled by adjusting the oxygen partial pressure during synthesis and annealing processes. researchgate.net Synthesizing materials in a reducing atmosphere (e.g., Ar or H₂) can increase the concentration of oxygen vacancies, while annealing in an oxygen-rich environment can reduce it.

Doping with Aliovalent Ions: Introducing impurity atoms with a different valence state than the host ions can create charge-compensating defects. For example, doping with a lower-valent cation could lead to the formation of oxygen vacancies to maintain charge neutrality.

Ion Implantation: This technique allows for the precise introduction of specific ions into the near-surface region of the material, creating a controlled concentration of defects.

Strain Engineering: Applying mechanical strain to the crystal lattice can alter the formation energies of defects, providing another avenue for controlling their concentration.

Deviations from Ideal Stoichiometry and their Structural Implications

Samarium-tungsten compounds, particularly those with complex crystal structures, can exhibit significant deviations from their ideal stoichiometric formula. This non-stoichiometry is directly related to the presence of a high concentration of point defects, most notably cation and anion vacancies.

In rare-earth tungstates with a scheelite-type structure, non-stoichiometry often arises from the presence of cation vacancies. For example, compounds with the general formula RE₂(WO₄)₃ (where RE is a rare-earth element like Sm) can be described as having a "defect scheelite" structure. In this structure, two-thirds of the cation sites are occupied by the rare-earth ions, while one-third are vacant. This ordered or disordered arrangement of vacancies can lead to superstructures and subtle changes in the crystal symmetry. The ordering of cations and vacancies can give rise to incommensurately modulated structures. uantwerpen.be

These structural modifications resulting from non-stoichiometry have a profound impact on the material's properties, including its vibrational modes (phonons), thermal expansion, and electronic band structure.

Oxygen Vacancies and Their Role in Samarium–Tungsten Oxides

Oxygen vacancies are one of the most common and influential defects in metal oxides, including samarium-tungsten compounds. Their formation is particularly favored under reducing conditions and at high temperatures. The presence of oxygen vacancies introduces localized electronic states within the band gap, which can significantly alter the optical and electronic properties of the material.

Furthermore, oxygen vacancies are often associated with enhanced photocatalytic activity in tungsten-based oxides. wustl.edursc.org The defect states created by oxygen vacancies can trap photo-excited electrons, promoting charge separation and increasing the lifetime of electron-hole pairs, which are essential for driving chemical reactions.

Table 2: Summary of the Role of Oxygen Vacancies in Samarium-Tuned Tungsten Oxides

Property AffectedRole of Oxygen Vacancies
Optical Properties - Can create new absorption bands in the visible region.- May enhance or quench the luminescence of Sm³⁺ ions.
Electronic Properties - Introduce donor levels below the conduction band.- Can increase electrical conductivity by providing charge carriers.
Catalytic Activity - Can act as active sites for the adsorption and activation of reactant molecules.- Promote charge separation in photocatalysis.
Structural Properties - Can cause lattice distortions and changes in bond lengths.

Thermodynamic Stability and Phase Relations of Samarium–tungsten 1/6 Systems

Experimental and Calculated Phase Diagrams for Sm-W Systems

A thorough review of published scientific literature reveals an absence of experimentally determined or computationally calculated phase diagrams for the samarium-tungsten binary system. Phase diagrams are fundamental graphical representations of the physical states of a material system under different conditions of temperature, pressure, and composition. The development of a phase diagram typically relies on experimental techniques such as differential thermal analysis (DTA), X-ray diffraction (XRD), and metallography, often complemented by computational thermodynamic modeling approaches like CALPHAD (Calculation of Phase Diagrams).

The lack of a published Sm-W phase diagram is likely attributable to the extreme differences in the melting and boiling points of the constituent elements, which suggests they are immiscible. Tungsten possesses one of the highest melting points of all metals at 3422 °C, whereas samarium has a much lower melting point of 1072 °C and boils at 1794 °C, a temperature far below the melting point of tungsten. This vast thermal property mismatch indicates that samarium would vaporize completely before tungsten melts, making the experimental study of the liquid-phase interaction and solidification behavior exceptionally challenging. Based on these properties, the Sm-W system is predicted to be a simple immiscible system, characterized by the absence of intermediate compounds or significant solid solutions.

Table 1: Key Physical Properties of Samarium and Tungsten This table is interactive. Users can sort the data by clicking on the column headers.

Property Samarium (Sm) Tungsten (W)
Atomic Number 62 74
Melting Point (°C) 1072 3422
Boiling Point (°C) 1794 5930
Crystal Structure (RT) Rhombohedral Body-Centered Cubic (BCC)
Atomic Radius (pm) 180 139

| Density (g/cm³) | 7.52 | 19.25 |

Determination of Gibbs Free Energy of Formation and Enthalpies of Compounds

The standard Gibbs free energy of formation (ΔGf°) and the standard enthalpy of formation (ΔHf°) are critical thermodynamic parameters that quantify the stability of a compound relative to its constituent elements in their standard states. wikipedia.orgwikipedia.org A negative value for these parameters typically indicates that the formation of the compound is thermodynamically favorable.

For the samarium-tungsten system, there are no known stable intermetallic compounds reported in the literature. As a result, no experimental or calculated values for the Gibbs free energy of formation or enthalpy of formation exist for any Sm-W compounds. The formation of alloys is often predicted by empirical rules, such as the Hume-Rothery rules, which consider factors like atomic size difference, crystal structure, and electronegativity. The significant differences in these properties between samarium and tungsten (as shown in Table 1) further support the prediction that compound formation is thermodynamically unfavorable.

By definition, the standard enthalpy and Gibbs free energy of formation for a pure element in its most stable form are zero. khanacademy.org

Table 2: Standard Thermodynamic Properties of Formation for Pure Elements This table is interactive. Users can sort the data by clicking on the column headers.

Element Phase (Standard State) Standard Enthalpy of Formation (ΔHf°) (kJ/mol) Standard Gibbs Free Energy of Formation (ΔGf°) (kJ/mol)
Samarium (Sm) Solid 0 0

| Tungsten (W) | Solid | 0 | 0 |

While methods like high-temperature oxide melt solution calorimetry are used to measure formation enthalpies for complex alloys, elsevierpure.com such studies have not been applied to the Sm-W system due to the absence of compound formation.

High-Temperature Mass Spectrometry and Knudsen Effusion Studies for Vaporization Processes

High-temperature mass spectrometry coupled with the Knudsen effusion method is a powerful technique for studying the thermodynamics of vaporization processes. msinstruments.usnih.gov This method allows for the determination of vapor pressures and the composition of vapor species in equilibrium with a condensed phase, from which thermodynamic data like enthalpies of sublimation can be derived. osti.gov

While extensive Knudsen effusion studies have been conducted on pure samarium, osti.gov pure tungsten, nist.gov and various compounds of each element, nih.govresearchgate.net there is no available research applying this technique to the binary Sm-W system. The existing studies on the pure elements provide valuable data on their individual vaporization behaviors. For instance, samarium's vapor pressure becomes significant at temperatures around 575 °C. lesker.com Studies on tungsten have established its vapor pressure equation at much higher temperatures, in the range of 2600 to 3100 K. nist.gov

The use of tungsten components, such as wire basket heaters or crucibles, in evaporation studies of samarium provides indirect evidence of the system's behavior at high temperatures. lesker.com Tungsten is chosen for these applications due to its high melting point and chemical inertness. This implies that at the temperatures required for samarium vaporization, there is negligible reaction or alloying between samarium vapor and the solid tungsten container, which is consistent with an immiscible system.

Table 3: Vaporization Data for Pure Samarium and Tungsten This table is interactive. Users can sort the data by clicking on the column headers.

Element Temperature for 10⁻⁴ Torr Vapor Pressure (°C) Enthalpy of Sublimation at 298.15 K (kJ/mol) Primary Vapor Species
Samarium (Sm) ~575 lesker.com 205.5 osti.gov Sm(g)

| Tungsten (W) | ~2520 | 859.9 nist.gov | W(g) |

Solid Solubility Limits and Equilibrium Conditions at Varied Temperatures and Pressures

Solid solubility refers to the extent to which one element can dissolve in another in the solid state to form a solid solution. The limits of solid solubility are a key feature of a binary phase diagram. For the samarium-tungsten system, no experimentally determined data for the solid solubility of samarium in tungsten or tungsten in samarium exists.

However, based on the Hume-Rothery rules for solid solubility, it can be predicted that the mutual solubility would be exceedingly low. These rules state that for significant solid solubility, the constituent elements should have:

Similar atomic radii (less than 15% difference): The atomic radius of Sm (180 pm) is approximately 29.5% larger than that of W (139 pm).

The same crystal structure : Samarium has a rhombohedral structure at room temperature, while tungsten has a body-centered cubic (BCC) structure.

Similar electronegativity : The electronegativities are somewhat similar (Sm: 1.17, W: 2.36 on the Pauling scale), but the other factors are dominant.

The same valence : Samarium typically has a valence of +3, while tungsten has multiple valence states, commonly +6.

The significant mismatch in atomic radius and crystal structure strongly suggests that the solubility of each element in the other is negligible.

Equilibrium conditions in a system are the states where the Gibbs free energy is at a minimum, and there is no net change in the properties of the system over time. For the Sm-W system, in the absence of a phase diagram, the equilibrium state at any given temperature below the boiling point of samarium would consist of two separate, coexisting solid phases: nearly pure samarium and nearly pure tungsten.

Advanced Characterization Techniques and Future Research Directions

In Situ Characterization during Synthesis and under Extreme Conditions

Understanding the formation dynamics of new materials is critical for controlling their phase, morphology, and defect structures. In situ characterization techniques allow researchers to monitor these changes in real-time during synthesis or under exposure to extreme environments. lehigh.edu For Sm-W compounds, which may require high temperatures or pressures to form specific phases, such techniques are indispensable.

Methods like in situ X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) can track crystallographic phase transformations as they occur. For instance, studies on the formation of tungsten carbide in a copper matrix have shown that metastable phases can form at lower temperatures due to the high energy stored in grain boundaries during processes like mechanical alloying. mdpi.com Similarly, in situ X-ray absorption spectroscopy has been employed to study tungsten speciation in hydrothermal fluids at temperatures up to 400°C and high pressures, revealing how the local coordination environment of tungsten changes. copernicus.org Applying these methods to the synthesis of Sm-W (1/6) could reveal the precise conditions needed to achieve the desired stoichiometry and crystal structure, identify transient metastable phases, and understand the mechanisms of grain growth and defect formation. Monitoring synthesis under extreme conditions, such as high pressure or intense electromagnetic fields, opens pathways to producing novel metastable forms of materials that are inaccessible through conventional methods. lehigh.edu

Atom Probe Tomography (APT) for Nanoscale Compositional Mapping

Atom Probe Tomography (APT) is a powerful microscopy technique that provides three-dimensional chemical and structural information at the near-atomic scale. ocas.be It is the only material analysis method offering extensive capabilities for both 3D imaging and chemical composition measurements with sub-nanometer resolution and high chemical sensitivity (down to ~10 ppm). eag.comeag.com The technique involves the field evaporation of individual atoms from a needle-shaped specimen, which are then identified by time-of-flight mass spectrometry. eag.com

For a multi-element system like samarium-tungsten, APT is uniquely suited to visualize the spatial distribution of Sm and W atoms. This is crucial for identifying nanoscale precipitation, elemental clustering, or segregation to grain boundaries, which can profoundly impact the material's electronic and mechanical properties. ocas.be For example, APT has been successfully used to create 3D nanoscale maps of implanted deuterium (B1214612) in tungsten for fusion reactor applications and to study the partitioning behavior of tungsten in nickel-based superalloys. researchgate.netnorthwestern.edu In a hypothetical Sm-W (1/6) alloy, APT could verify the compositional homogeneity, quantify the composition of individual phases or clusters, and provide a detailed 3D reconstruction of interfaces. eag.com

Table 1: Technical Specifications and Capabilities of Atom Probe Tomography (APT)
ParameterSpecificationRelevance for Sm-W Systems
Analysis Type3D VolumetricProvides a three-dimensional map of Sm and W atom positions.
Material TypeMetals, Semiconductors, OxidesApplicable to metallic Sm-W alloys and potential oxide phases.
Elements DetectedHydrogen to Uranium (H-U)Detects all constituent elements, including Sm and W, and any light element impurities.
Detection Limits~10 ppmEnables the detection of trace elements or dopants.
Maximum Spatial Resolution~0.5 nm (lateral), ~0.3 nm (depth)Allows for atomic-scale resolution of interfaces and clusters.
Analysis VolumeTypically 50x50x200 nm³Provides statistically significant compositional data from a nanoscale volume.
Isotope IdentificationYesCan distinguish between different isotopes of elements.

Scanning Tunneling Microscopy (STM) for Surface Electronic Structure and Defects

Scanning Tunneling Microscopy (STM) is a surface-sensitive technique that can image conductive surfaces with atomic resolution. wikipedia.org It operates based on the quantum tunneling of electrons between a sharp metallic tip and the sample surface. libretexts.org By scanning the tip across the surface and measuring the tunneling current, a topographical map of the surface atoms can be generated. nanoscience.com Furthermore, by varying the voltage and measuring the current at a fixed point (a technique known as Scanning Tunneling Spectroscopy or STS), STM can probe the local density of electronic states (LDOS) near the Fermi level. wikipedia.org

For a Sm-W compound, STM and STS would be invaluable for characterizing its surface structure, identifying atomic-scale defects such as vacancies or adatoms, and mapping its surface electronic properties. oxinst.com The electronic structure of rare earth oxides and other transition metal oxides has been successfully studied using a combination of STM and theoretical calculations. ox.ac.uk Such studies on an Sm-W (1/6) material could reveal how the local arrangement of Sm and W atoms influences the electronic landscape, identify the electronic signatures of surface defects, and provide critical data for understanding its catalytic or electronic device potential. iitm.ac.invt.edu The probes used for STM are often made from tungsten wire, which is electrochemically etched to create an atomically sharp tip. libretexts.orgresearchgate.net

Development of Machine Learning and AI-driven Materials Discovery for Sm-W Compositions

Integration of Multi-Modal Characterization for Comprehensive Understanding

A comprehensive understanding of a complex material like a samarium-tungsten compound cannot be achieved with a single characterization technique. Each method provides a specific piece of the puzzle, and integrating data from multiple techniques—a multi-modal approach—is necessary to build a complete picture. osti.govosti.gov Using data across different length scales and from complementary in-situ and ex-situ measurements helps reveal the full story of a material's structure and dynamic processes. osti.govosti.gov

A potential multi-modal workflow for characterizing an Sm-W (1/6) compound could involve:

X-ray and Neutron Diffraction: To determine the average crystal structure and phase purity.

Electron Microscopy (SEM/TEM): To analyze the microstructure, grain size, and morphology.

Atom Probe Tomography (APT): To provide a 3D nanoscale map of the Sm and W elemental distribution, confirming local stoichiometry and identifying segregation. researchgate.net

Scanning Tunneling Microscopy (STM): To investigate the atomic-scale surface structure and local electronic properties. oxinst.com

Spectroscopic Techniques (XPS/EELS): To probe the chemical bonding states and bulk electronic structure.

Fusing data from these disparate modalities presents challenges but ultimately enables a more accurate and holistic understanding, linking synthesis parameters to atomic structure, microstructure, and macroscopic properties. osti.govosti.gov

Targeted Design of Sm-W Compounds for Specific Electronic or Optical Functions based on Structural and Electronic Insights

The ultimate goal of materials research is often the targeted design of materials with specific, pre-determined functions. This "inverse design" approach is increasingly powered by computational materials science and AI. arxiv.org By understanding the fundamental relationships between a material's atomic structure and its electronic or optical properties, it becomes possible to design new compounds tailored for specific applications. researchgate.netresearchgate.net

For the Sm-W system, insights gained from the advanced characterization techniques described above would be critical inputs for computational design. For example, if STS measurements reveal a particular electronic band structure for Sm-W (1/6), this information can be used to validate and refine first-principles calculations. ox.ac.ukresearchgate.net These validated models could then be used to predict how properties would change with doping, strain, or by creating layered heterostructures. This synergy between experimental characterization and computational modeling allows for the targeted design of Sm-W compounds with specific electronic bandgaps for photocatalysis, unique magnetic properties for data storage, or tailored optical responses for sensors and other devices. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.